3-Cyclopropyl-2,6-difluorobenzoic acid is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms in the benzene ring. Its molecular formula is C10H8F2O2, and it has a molecular weight of 200.17 g/mol. This compound is classified as a benzoic acid derivative, which is significant in various chemical and biological applications.
The compound can be synthesized through different methods, primarily involving reactions of precursor compounds such as 3-cyclopropyl-2,6-difluorobenzaldehyde. It is available from chemical suppliers and can be produced in laboratory settings or on an industrial scale.
3-Cyclopropyl-2,6-difluorobenzoic acid falls under the category of aromatic carboxylic acids due to its benzoic acid structure. Its unique substituents (cyclopropyl and difluoro groups) classify it further into halogenated aromatic compounds.
The synthesis of 3-cyclopropyl-2,6-difluorobenzoic acid can be achieved through several methods:
The molecular structure of 3-cyclopropyl-2,6-difluorobenzoic acid features a cyclopropyl group attached to a benzene ring that has two fluorine atoms at the 2 and 6 positions relative to the carboxylic acid functional group.
Property | Value |
---|---|
Molecular Formula | C10H8F2O2 |
Molecular Weight | 200.17 g/mol |
IUPAC Name | 3-Cyclopropyl-2,6-difluorobenzoic acid |
InChI | InChI=1S/C10H8F2O2/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |
InChI Key | DCOXZMSMOLSBMC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=C(C(=C(C=C2)F)C(=O)F) |
3-Cyclopropyl-2,6-difluorobenzoic acid participates in various chemical reactions:
The specific conditions for these reactions often involve:
The mechanism by which 3-cyclopropyl-2,6-difluorobenzoic acid exerts its effects typically involves its role as an electrophile in chemical reactions. It can participate in nucleophilic addition or substitution pathways depending on the nature of the reactants involved. The interactions with biological targets are also being explored for potential therapeutic applications .
3-Cyclopropyl-2,6-difluorobenzoic acid has diverse scientific uses:
This comprehensive analysis highlights the significance of 3-cyclopropyl-2,6-difluorobenzoic acid in various scientific fields and its potential applications in future research and industry.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0